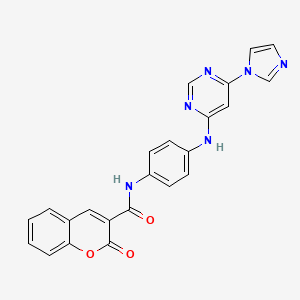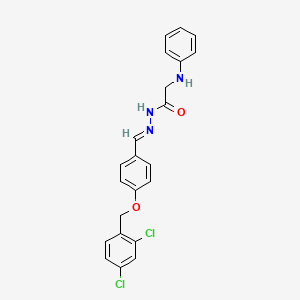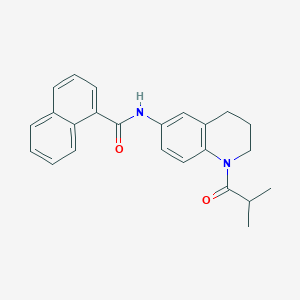
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, commonly known as IQ-1, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a small molecule that belongs to the class of quinoline derivatives and has been shown to exhibit a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Naphthylisoquinoline Alkaloids
Naphthylisoquinoline (NIQ) alkaloids, particularly those with an N,C-heterobiaryl axis, have shown remarkable bioactivities, including antiparasitic and antileukemic effects. These compounds, due to their unique structural features and biosynthetic origins, offer interesting stereochemical implications and potential therapeutic applications. The comprehensive review by Tajuddeen and Bringmann (2021) covers the isolation, structural elucidation, and biological activities of N,C-coupled NIQs, highlighting their significance in drug discovery and medicinal chemistry.
Isoquinoline Alkaloids and Their Derivatives
Research on novel natural isoquinoline alkaloids and their N-oxides has revealed a wide spectrum of biological activities, including antimicrobial, antibacterial, and antitumor effects. The review by Dembitsky, Gloriozova, & Poroikov (2015) emphasizes the potential of these compounds as leads for drug discovery. Their structural diversity and reported biological activities suggest that derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide may also possess similar therapeutic potentials.
Naphthoquinones as Therapeutic Agents
Naphthoquinones have been widely studied for their therapeutic properties, including anticancer activity. The synthesis and biological evaluation of various naphthoquinone derivatives have been a focus of research aimed at developing new anticancer agents. The work of Tandon & Kumar (2013) provides insight into the significant anticancer potential of naphthoquinone derivatives, suggesting that structurally related compounds, such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide, could be explored for similar activities.
Antioxidant Activity
The antioxidant properties of compounds are critical for their therapeutic applications, especially in mitigating oxidative stress-related diseases. The review by Munteanu & Apetrei (2021) discusses various methods used to determine antioxidant activity, highlighting the importance of these evaluations in understanding the therapeutic potential of chemical compounds, including naphthoquinones and isoquinolines.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-16(2)24(28)26-14-6-9-18-15-19(12-13-22(18)26)25-23(27)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCBHHNHRHHQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

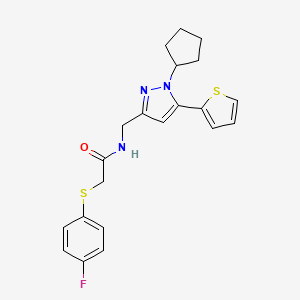

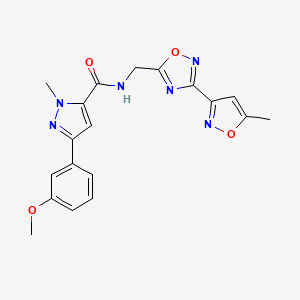
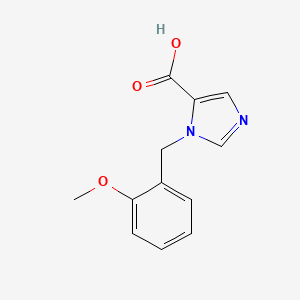
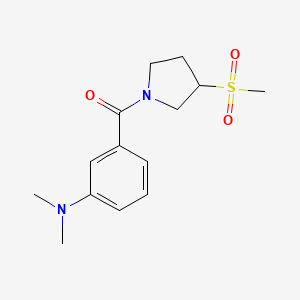
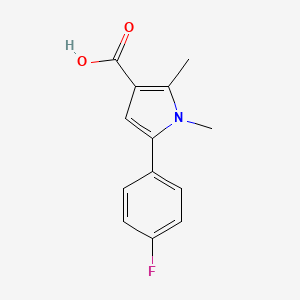
![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)
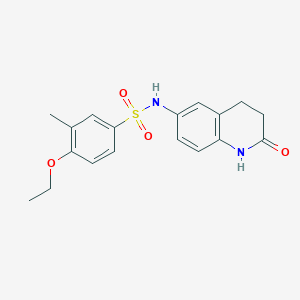
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
